

Preclinical Profile of PZ-1190: A Novel Multitarget Antipsychotic Agent

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Compound of Interest

Compound Name: PZ-1190

Cat. No.: B2952637

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Introduction

PZ-1190 (also known as 1192U90) is a novel, orally active, multitarget antipsychotic agent with a promising preclinical profile for the treatment of schizophrenia. Developed with the hypothesis that potent 5-HT₂ receptor antagonism combined with dopamine D₂ receptor antagonism and 5-HT_{1A} receptor agonism could provide efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects (EPS), **PZ-1190** has demonstrated a compelling profile in a range of in vitro and in vivo studies.^{[1][2]} This technical guide provides an in-depth overview of the preclinical data on the antipsychotic effects of **PZ-1190**, focusing on its receptor binding affinity, efficacy in animal models of psychosis, and its proposed mechanism of action.

Receptor Binding Affinity

PZ-1190 exhibits a high affinity for a range of neurotransmitter receptors implicated in the pathophysiology of schizophrenia. The binding affinities (K_i) of **PZ-1190** for key human and rat receptors are summarized in the table below. The data indicate potent binding to serotonin 5-HT_{2A} and 5-HT_{1A} receptors, as well as dopamine D₂ and D₄ receptors, and α ₁-adrenergic receptors.^{[2][3]}

Receptor Target	Tissue Source/Assay System	Radioligand	Ki (nM)
Serotonin Receptors			
5-HT2A	Rat Cortex	[3H]-Ketanserin	1.5[2]
5-HT1A	Rat Hippocampus	[3H]-8-OH-DPAT	2.5[2]
Dopamine Receptors			
D2 (human D2S)	Cloned Human Receptor	[3H]-Raclopride	13[2]
D4 (human D4.2)	Cloned Human Receptor	[3H]-Spiperone	13[2]
Adrenergic Receptors			
α 1	Rat Brain	[3H]-WB-4101	0.3[2]

In Vivo Antipsychotic Efficacy

PZ-1190 has been evaluated in several well-established animal models that are predictive of antipsychotic efficacy in humans. The compound has demonstrated the ability to antagonize behaviors induced by dopamine agonists, which is a hallmark of antipsychotic activity. The effective doses (ED50) for **PZ-1190** in these models are presented below, alongside data for comparator atypical antipsychotics where available.

Behavioral Model	Species	Route of Administration	PZ-1190 ED50 (mg/kg)	Comparator ED50 (mg/kg)
Models of Positive Symptoms				
Apomorphine-Induced Climbing	Mouse	PO	10.1 ^[1]	
Amphetamine-Induced Hyperlocomotion	Rat	PO	6.6 ^[1]	
Conditioned Avoidance Response	Rat	PO	5.7 ^[1]	
Models Predictive of Side Effects				
Apomorphine-Induced Stereotypy	Rat	PO	133.4 ^[1]	
Catalepsy Induction	Mouse	PO	192.4 ^[1]	

Experimental Protocols

Receptor Binding Assays

Objective: To determine the in vitro binding affinity of **PZ-1190** for various neurotransmitter receptors.

Methodology:

- Tissue Preparation: Specific brain regions (e.g., rat cortex for 5-HT2A, rat hippocampus for 5-HT1A) or cell lines expressing cloned human receptors were homogenized in an

appropriate buffer.

- **Radioligand Binding:** The tissue homogenates or cell membranes were incubated with a specific radioligand (e.g., [3H]-Ketanserin for 5-HT_{2A} receptors) and varying concentrations of **PZ-1190**.
- **Separation and Counting:** Bound and free radioligand were separated by rapid filtration. The amount of radioactivity bound to the membranes was quantified using liquid scintillation counting.
- **Data Analysis:** The concentration of **PZ-1190** that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. The equilibrium dissociation constant (K_i) was calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Behavioral Models

Objective: To assess the dopamine D₂ receptor antagonist activity of **PZ-1190**.

Methodology:

- **Animals:** Male mice were used for this study.
- **Drug Administration:** **PZ-1190** was administered orally (PO) at various doses. A control group received a vehicle.
- **Apomorphine Challenge:** After a predetermined pretreatment time, mice were challenged with a subcutaneous injection of apomorphine, a dopamine receptor agonist that induces climbing behavior.
- **Behavioral Scoring:** Immediately after the apomorphine injection, individual mice were placed in cylindrical wire mesh cages. The amount of time each mouse spent climbing the walls of the cage was recorded for a specific observation period.
- **Data Analysis:** The dose of **PZ-1190** that produced a 50% reduction in the climbing behavior compared to the vehicle-treated group was calculated as the ED₅₀.

Objective: To evaluate the ability of **PZ-1190** to antagonize dopamine-mediated hyperlocomotion, a model for psychosis.

Methodology:

- **Animals:** Male rats were used.
- **Drug Administration:** **PZ-1190** was administered orally (PO) at various doses, with a control group receiving the vehicle.
- **Amphetamine Challenge:** Following the pretreatment period, rats were injected with d-amphetamine to induce hyperlocomotion.
- **Locomotor Activity Measurement:** Locomotor activity was measured in automated activity chambers equipped with infrared beams. The total distance traveled or the number of beam breaks was recorded over a set period.
- **Data Analysis:** The ED50 was determined as the dose of **PZ-1190** that caused a 50% inhibition of the amphetamine-induced increase in locomotor activity.

Objective: To assess the potential antipsychotic activity of **PZ-1190** in a model of conditioned learning.

Methodology:

- **Apparatus:** A shuttle box with two compartments separated by a partition was used. The floor of the box was equipped to deliver a mild electric footshock.
- **Training:** Rats were trained to associate a conditioned stimulus (CS), such as a light or a tone, with an unconditioned stimulus (US), a mild footshock. The rat could avoid the shock by moving to the other compartment of the shuttle box during the CS presentation.
- **Drug Testing:** Once the rats were trained to a stable level of avoidance, they were treated with various oral doses of **PZ-1190** or vehicle.
- **Behavioral Assessment:** The number of successful avoidance responses (moving to the other compartment during the CS) was recorded.
- **Data Analysis:** The ED50 was calculated as the dose of **PZ-1190** that produced a 50% reduction in conditioned avoidance responses.

- 2. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
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